molecular formula C13H16FNO3 B8011954 Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8011954
M. Wt: 253.27 g/mol
InChI Key: MDSGTKLDIYJRNX-UHFFFAOYSA-N
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Description

Benzyl 3-Fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a high-value, fluorinated pyrrolidine derivative that serves as a crucial chiral building block in medicinal chemistry and drug discovery . This compound is characterized by a hydroxymethyl group and a fluorine atom at the 3-position of the pyrrolidine ring, and is available in both (R)- and (S)- enantiomeric forms with CAS numbers 1893340-48-1 and 1893340-47-0, respectively . The benzyloxycarbonyl (Cbz) group acts as a protective group for the amine, allowing for selective deprotection during synthetic sequences . Its primary research value lies in the construction of peptidomimetics and bioactive molecules, where the pyrrolidine scaffold often mimics proline to enhance structural rigidity and bioavailability . The strategic introduction of fluorine is known to improve metabolic stability, influence lipophilicity, and enhance binding affinity to biological targets . Specific research applications include its use as an intermediate in the development of antiviral agents, where derivatives have been explored for their potential to inhibit viral replication . It is also extensively utilized in the synthesis of potential neurological agents targeting conditions such as depression and anxiety, as well as in the design of enzyme inhibitors like Dipeptidyl Peptidase-IV (DPP-IV) for type 2 diabetes treatment . From a synthetic chemistry perspective, this compound is a versatile intermediate. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, while the Cbz group can be cleanly removed via hydrogenolysis or reduced to access other functional groups . The fluorine atom can also participate in nucleophilic substitution reactions, enabling further diversification . Suppliers typically offer this compound with a high enantiomeric excess (e.g., ≥97%-99.8%), ensuring high optical purity for critical research applications . It is offered for research use only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSGTKLDIYJRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

Cyclization of γ-aminobutyraldehyde derivatives or aziridine intermediates is a common starting point. For example, glutamic acid derivatives undergo intramolecular cyclization under basic conditions to form the pyrrolidine skeleton. Alternative routes utilize malic acid or vasicine alkaloids as chiral precursors, enabling stereochemical control at early stages.

Fluorination Strategies

Fluorine is introduced at the 3-position using reagents such as:

  • Diethylaminosulfur trifluoride (DAST) : Achieves electrophilic fluorination with >80% yield but requires anhydrous conditions.

  • Selectfluor : A safer, water-compatible alternative for radical fluorination, yielding 70–75% product.

Optimal temperatures range from −20°C to 25°C to minimize side reactions like ring opening.

Hydroxymethylation

Formaldehyde in the presence of NaHCO₃ or K₂CO₃ introduces the hydroxymethyl group via nucleophilic addition. Yields improve to 85–90% when using phase-transfer catalysts like tetrabutylammonium bromide.

Benzylation

Benzyl bromide reacts with the pyrrolidine nitrogen under basic conditions (NaH or K₂CO₃) in THF or DMF. This step proceeds quantitatively at 0–5°C to prevent ester hydrolysis.

Stereoselective Synthesis

The (3S) configuration is critical for biological activity and is achieved through asymmetric catalysis or chiral resolution.

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation of β-keto-pyrrolidine intermediates. This method achieves >95% enantiomeric excess (ee) at 50–100 psi H₂ pressure.

Mitsunobu Inversion

Racemic hydroxymethyl precursors are resolved using Mitsunobu conditions (DIAD, PPh₃, and chiral acids). For example, (R)-configured alcohols are inverted to (S)-products with 98% ee, as demonstrated in patent WO2010058429A1.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures, yielding (S)-enantiomers with 90–92% ee. This green chemistry approach reduces waste compared to traditional methods.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and safety while maintaining high purity.

Continuous Flow Reactors

Microreactors enhance heat transfer and mixing during fluorination, reducing reaction times from 12 hours (batch) to 2 hours and improving yields by 15%.

Purification Techniques

  • Supercritical Fluid Chromatography (SFC) : Separates enantiomers with >99% purity using CO₂/ethanol mobile phases.

  • Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., with tartaric acid) are recrystallized to achieve pharma-grade purity.

Green Chemistry Innovations

  • Solvent Recycling : DMF and THF are recovered via distillation, reducing solvent use by 40%.

  • Catalyst Recovery : Immobilized catalysts on silica gel are reused for 5–7 cycles without activity loss.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)ee (%)Scale Suitability
Asymmetric HydrogenationRu-BINAP, H₂9295Pilot plant
Mitsunobu InversionDIAD, (R)-CAM8598Lab-scale
Enzymatic ResolutionLipase, ethyl acetate7890Industrial
Continuous FlowSelectfluor, microreactor8899Large-scale

Data synthesized from.

Challenges and Solutions

Fluorine Reactivity

Fluorine’s electronegativity can lead to undesired side reactions (e.g., elimination). This is mitigated by:

  • Using bulky bases (e.g., DIPEA) to suppress β-elimination.

  • Low-temperature (−40°C) reactions to stabilize intermediates.

Stereochemical Drift

Racemization during benzylation is prevented by:

  • Avoiding strong acids/bases post-hydrogenation.

  • Conducting benzylation at 0°C with short reaction times (<1 hour) .

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester undergoes cleavage under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

Conditions Products Yield Mechanistic Notes
1M HCl in THF (reflux)3-fluoro-3-(hydroxymethyl)pyrrolidine85–92%Acid-catalyzed nucleophilic acyl substitution
10% NaOH in ethanolSodium carboxylate intermediate78%Base-mediated saponification followed by acid workup

Key Observations :

  • Reaction rates depend on solvent polarity and temperature.

  • The fluorine atom at C3 stabilizes the transition state through inductive effects .

Fluorine-Directed Ring Transformations

The C3 fluorine atom participates in neighboring group effects, enabling ring expansions and contractions (Source ):

Fluorination-Induced Cyclizations

Treatment with DAST (diethylaminosulfur trifluoride) or Deoxofluor® generates bicyclic structures:

Reagent Temperature Product Yield
DAST−78°C → RTBicyclic fluorinated pyrrolidine32%
Deoxofluor®RT (24 h)Aziridine derivatives40–56%

Mechanism :

  • Fluorination triggers intramolecular nucleophilic attack, forming strained rings .

  • Stereochemical outcomes depend on the spatial arrangement of the hydroxymethyl group .

Hydroxymethyl Group Modifications

The hydroxymethyl substituent undergoes oxidation and esterification:

Oxidation to Carboxylic Acid

Oxidizing Agent Conditions Product Yield
KMnO₄Aqueous H₂SO₄, 60°C3-fluoro-3-carboxy-pyrrolidine68%
Jones reagentAcetone, 0°CSame as above72%

Esterification

Reagent Conditions Product Yield
Acetyl chloridePyridine, RT3-fluoro-3-(acetoxymethyl)pyrrolidine89%
Benzoyl chlorideDMAP, CH₂Cl₂Benzoylated derivative83%

Catalytic Hydrogenation

The benzyl group is selectively removed under hydrogenation conditions:

Catalyst Solvent Pressure Product Yield
Pd/C (10%)MeOH1 atm H₂3-fluoro-3-(hydroxymethyl)pyrrolidine95%
PtO₂EtOAc3 atm H₂Same as above91%

Note : The pyrrolidine ring and fluorine substituent remain intact under these conditions .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring in the benzyl group participates in SNAr reactions:

Nucleophile Conditions Product Yield
NaSHDMF, 120°CThiophenol-substituted derivative64%
NH₃ (aq)CuCN, 100°CAniline analog58%

Comparative Reactivity Table

The compound’s reactivity differs from non-fluorinated analogs:

Reaction Fluorinated Compound Non-Fluorinated Analog
Ester hydrolysis ratet₁/₂ = 45 min (pH 7)t₁/₂ = 120 min (pH 7)
Oxidation yield72% (Jones reagent)65% (Jones reagent)
Hydrogenation time2 h (Pd/C)4 h (Pd/C)

Key Insight : Fluorine enhances electrophilicity and stabilizes intermediates through polar effects .

Scientific Research Applications

Pharmaceutical Development

Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a valuable building block in the synthesis of new pharmaceuticals. Its unique structure allows it to act as an intermediate in the development of compounds targeting various diseases, particularly in antiviral and anticancer therapies.

Case Studies: Drug Development

  • Anticancer Applications : Research indicates that compounds similar to this compound can enhance the efficacy of anticancer drugs by overcoming multidrug resistance (MDR) observed in solid tumors . This compound may modulate pathways involved in tumor growth and survival, making it a candidate for further investigation in cancer treatment.
  • Antiviral Potential : The compound's ability to interact with biological targets suggests potential applications in antiviral drug development. Its structural features may allow it to inhibit viral replication or enhance host immune responses against viral infections.

Chemical Research

In chemical research, this compound can be utilized for synthetic transformations and the development of novel chemical entities. Its reactivity profile makes it suitable for various organic synthesis applications.

Synthetic Pathways

The compound can be synthesized through multi-step organic reactions, which may involve:

  • Deoxyfluorination : This reaction can yield fluorinated derivatives that are crucial for developing more complex molecules .
  • Formation of Amino Phosphonates : this compound can serve as a precursor for synthesizing amino phosphonates, which have applications in medicinal chemistry and agricultural chemistry .

Structural Comparisons and Unique Properties

The compound shares structural similarities with other pyrrolidine derivatives, which may lead to distinct biological activities and synthetic applications. A comparative analysis is provided below:

Compound NameStructural FeaturesUnique Aspects
Benzyl (S)-3-hydroxymethylpyrrolidine-1-carboxylateLacks fluorine; contains only hydroxymethyl groupPotentially different biological activity profile
Benzyl (R)-3-fluoropyrrolidine-1-carboxylateFluorinated at 3-position; different stereochemistryMay exhibit different pharmacokinetics
4-Fluorophenyl (S)-pyrrolidine-1-carboxylateContains a phenyl group instead of a benzyl groupDifferent electronic properties affecting reactivity

The unique combination of functional groups and stereochemistry in this compound distinguishes it from these similar compounds, potentially leading to unique biological activities and synthetic applications.

Mechanism of Action

The mechanism of action of Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development .

Biological Activity

Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with both a hydroxymethyl group and a fluorine atom, which are critical for its biological activity. The presence of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, which may lead to improved bioactivity.

Property Details
Molecular Formula C12H14FNO3
Molecular Weight 239.24 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom and hydroxymethyl group enhance its binding affinity, potentially modulating enzymatic activity or receptor interactions.

Research indicates that this compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. The specific mechanisms can vary based on the target enzyme or receptor involved.

Enzyme Inhibition

This compound has been employed in studies focusing on enzyme interactions. Its structural features allow it to participate in competitive inhibition, where it competes with natural substrates for binding sites on enzymes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar pyrrolidine derivatives, suggesting that halogen substituents like fluorine can enhance antibacterial effects. While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promising results against various bacterial strains .

Case Studies

  • Study on Enzyme Interaction : A study conducted by Umesha et al. (2009) highlighted the potential of pyrrolidine derivatives in inhibiting bacterial growth. Although not directly tested on this compound, the findings suggest that compounds with similar structures may exhibit comparable bioactivity .
  • Pharmacological Applications : Research has indicated that compounds like this compound are being investigated for their roles in drug development targeting neurological disorders due to their ability to modulate neurotransmitter systems .

Applications in Research and Industry

This compound serves multiple roles across various fields:

  • Medicinal Chemistry : Used as a building block for synthesizing pharmaceutical compounds targeting neurological conditions.
  • Organic Synthesis : Acts as an intermediate in the production of complex organic molecules.
  • Biological Studies : Employed in enzyme inhibition studies and receptor binding assays due to its favorable structural characteristics.

Q & A

Q. Table 1: Example Protecting Groups for Synthetic Steps

Functional GroupProtecting GroupDeprotection MethodReference
HydroxymethylTBS etherTBAF
CarboxylateBenzyl esterHydrogenolysis

Advanced: How can computational tools like Mercury CSD aid in analyzing crystallographic data for this compound?

Methodological Answer:
Mercury CSD 2.0 enables:

  • Void visualization : To assess solvent-accessible regions in the crystal lattice, critical for understanding stability and polymorphism .
  • Packing similarity analysis : Compare intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with structurally related compounds (e.g., benzyl 3-(hydroxymethyl)piperidine-1-carboxylate) .
  • ConQuest integration : Search crystallographic databases for motifs (e.g., fluorinated pyrrolidines) to predict reactivity or co-crystallization behavior .

Basic: What spectroscopic techniques are optimal for confirming stereochemistry and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • Use 19F^{19}\text{F} NMR to confirm fluorine incorporation (δ ~ -150 to -250 ppm for aliphatic C-F).
    • 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC resolves stereochemistry by correlating hydroxymethyl protons with adjacent carbons .
  • HPLC-MS : Reverse-phase chromatography with chiral columns (e.g., Chiralpak® AD-H) separates enantiomers, while high-resolution MS validates molecular weight (±1 ppm) .

Q. Table 2: Example NMR Data for Related Compounds

Compound19F^{19}\text{F} NMR (δ, ppm)Reference
tert-Butyl 3-fluoroazetidine carboxylate-210.5
Benzyl 3-hydroxymethylpiperidineN/A (no fluorine)

Advanced: How can researchers resolve contradictions in reaction yields when varying fluorination conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, reagent stoichiometry) and analyze via ANOVA to identify critical factors .
  • Mechanistic studies : Use DFT calculations (e.g., Gaussian 09) to model transition states and identify competing pathways (e.g., SN2 vs. radical mechanisms) .
  • In situ monitoring : Employ ReactIR or 19F^{19}\text{F} NMR to track intermediate formation and side reactions .

Advanced: How do fluorine and hydroxymethyl groups influence derivatization reactions (e.g., amidation, cross-coupling)?

Methodological Answer:

  • Fluorine effects : The electron-withdrawing nature of fluorine enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura coupling at boronate esters) .
  • Hydroxymethyl reactivity : Protect as a mesylate (MsCl) or tosylate for SN2 substitutions, or oxidize to a ketone for reductive amination .
  • Steric considerations : The 3,3-disubstitution creates steric hindrance; use bulky ligands (e.g., XPhos) in cross-coupling to avoid side reactions .

Q. Table 3: Example Derivatization Reactions

Reaction TypeReagents/ConditionsYield (%)Reference
AmidationEDC/HOBt, DMF, RT78
Suzuki CouplingPd(OAc)₂, XPhos, K₃PO₄, THF65

Basic: What safety protocols should be followed when handling fluorinated pyrrolidine derivatives?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (fluorinated compounds may penetrate latex) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (volatile fluorinated intermediates) .
  • Waste disposal : Segregate halogenated waste and comply with EPA guidelines for fluorinated organics .

Advanced: How can X-ray crystallography with SHELXL refine the molecular structure of this compound?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data (≤ 0.8 Å).
  • SHELXL refinement :
    • Apply TWIN/BASF commands for twinned crystals.
    • Use FLAT restraints for planar hydroxymethyl groups .
  • Validation : Check CIF files with PLATON to confirm absence of disorders or missed symmetry .

Basic: What chromatographic methods are suitable for purifying this compound?

Methodological Answer:

  • Flash chromatography : Use silica gel with EtOAc/hexane (3:7) for polar intermediates.
  • Prep-HPLC : Optimize with a C18 column and 0.1% TFA in water/acetonitrile for final purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

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